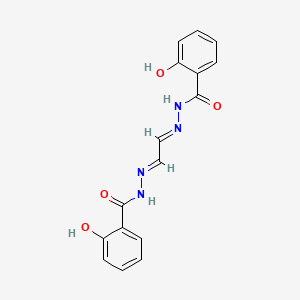

N',N''-1,2-乙撑二亚基双(2-羟基苯甲酰肼)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzohydrazide compounds often involves condensation reactions between hydrazides and aldehydes or ketones. For example, N,N′-Diiodo-N,N′-1,2-ethandiylbis(p-toluene sulfonamide) has been utilized as a reagent for synthesizing 2-arylbenzimidazoles and 2-arylbenzothiazoles under solvent-free conditions, highlighting the environmental friendliness and operational simplicity of such reactions (Veisi et al., 2010).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives is often elucidated using techniques like X-ray crystallography. For instance, the crystal structure of certain benzohydrazide compounds reveals intramolecular N—H⋯O interactions that stabilize the molecule's conformation, as well as intermolecular hydrogen bonding contributing to the crystal packing (Feng et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of benzohydrazide compounds includes their ability to form Schiff bases through condensation with aldehydes, as observed in various studies. These reactions are often used to synthesize compounds with potential biological activities (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties, including thermal behavior and stability, of benzohydrazide derivatives can be significantly influenced by their molecular structure. For example, certain compounds show thermal stability and exhibit non-linear optical (NLO) behavior, suggesting their potential use in NLO applications (Bharty et al., 2015).

Chemical Properties Analysis

The chemical properties of benzohydrazide compounds, such as their electronic structure, can be explored using theoretical methods like density functional theory (DFT). Studies have indicated that these compounds can exhibit charge transfer, conjugative interactions, and intramolecular hydrogen bonding, contributing to their chemical reactivity and stability (Tamer et al., 2014).

科学研究应用

有机化学中的合成与应用

N',N''-1,2-乙撑二亚基双(2-羟基苯甲酰肼)及其相关化合物已在有机合成的各个领域中得到应用。例如,N,N'-二碘-N,N'-1,2-乙二基双(对甲苯磺酰胺)是一种在无溶剂条件下用于合成2-芳基苯并咪唑和2-芳基苯并噻唑的试剂。该方法具有许多优点,包括无溶剂、反应时间短、无腐蚀性、操作简单和环境友好(Veisi 等,2010)。

手性化学与催化

与目标核心结构相关的衍生物氢苯并醇在手性化学中起着重要作用,其在合成化学中的应用越来越广泛。手性氢苯并醇制备方法的进步显着提高了其可用性,扩大了其在有机合成中的应用。最初通过旋光分离制备的手性氢苯并醇主要用作手性助剂或用于化学计量应用,近年来催化应用不断增加(Okano,2011)。

配体化学与金属配合物

合成了一种新的配体,N'-(1-(4,2-二羟基苯基)乙叉基)-4-羟基苯甲酰肼,并用它来制备与 Cd、Ni 和 Zn 的过渡金属配合物。使用各种光谱方法对这些配合物进行了表征,表明它们具有扭曲的八面体形状,并通过偶氮甲碱氮和酚氧基以及水分子进行配位(Al-Karkhi,2014)。

环境科学与溴化阻燃剂

该化合物还与室内空气、灰尘、消费品和食品中的新型溴化阻燃剂 (NBFR) 的研究间接相关。本研究强调了需要对 NBFR 的发生、环境归宿和毒性进行更多研究,指出了监测计划和分析方法中的重大知识空白(Zuiderveen 等,2020)。

催化与硝醇缩醛反应

已经合成了衍生自类似酰肼化合物的 Ni(II)-芳基酰肼配合物,并显示它们是在无溶剂条件下硝醇缩醛缩合反应的有效催化剂前体,展示了它们在绿色化学应用中的潜力(Sutradhar 等,2019)。

属性

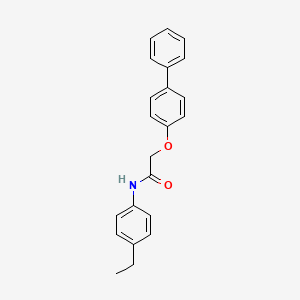

IUPAC Name |

2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4/c21-13-7-3-1-5-11(13)15(23)19-17-9-10-18-20-16(24)12-6-2-4-8-14(12)22/h1-10,21-22H,(H,19,23)(H,20,24)/b17-9+,18-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSWGKDDEPZULF-BEQMOXJMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC=NNC(=O)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C=N/NC(=O)C2=CC=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N-[(E)-[(2E)-2-[(2-hydroxybenzoyl)hydrazinylidene]ethylidene]amino]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)

![5-(2-chlorophenyl)-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-2-furamide](/img/structure/B5559256.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)